5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid
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Overview
Description
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a chemical compound with the molecular formula C17H27NO6Si and a molecular weight of 369.48 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and a triisopropylsilyl ether group attached to a benzoic acid core . This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid typically involves multiple steps. The reaction conditions often involve the use of strong acids and bases, as well as organic solvents like tetrahydrofuran . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy and triisopropylsilyl ether groups can be substituted under appropriate conditions.
Common reagents used in these reactions include sodium chlorite, sodium phosphate monobasic, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triisopropylsilyl ether group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid can be compared with similar compounds such as:
Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but with a trimethylsilyl ether group instead of a triisopropylsilyl ether group.
5-Methoxy-2-nitrobenzoic acid: Lacks the triisopropylsilyl ether group, making it less sterically hindered and more reactive in certain conditions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research applications.
Properties
Molecular Formula |
C17H27NO6Si |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoic acid |
InChI |
InChI=1S/C17H27NO6Si/c1-10(2)25(11(3)4,12(5)6)24-16-9-14(18(21)22)13(17(19)20)8-15(16)23-7/h8-12H,1-7H3,(H,19,20) |
InChI Key |
ZREAUMPQOSIHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC |
Origin of Product |
United States |
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